molecular formula C3H7F3N2O2S B13094963 N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide CAS No. 1179101-90-6

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide

Cat. No.: B13094963
CAS No.: 1179101-90-6
M. Wt: 192.16 g/mol
InChI Key: YWJQBLHCEFWSDO-UHFFFAOYSA-N
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Description

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a sulfamide moiety, which imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide typically involves the reaction of N-methylsulfamide with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, which have diverse applications in various fields.

Scientific Research Applications

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The sulfamide moiety can form hydrogen bonds with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • 2,2,2-Trifluoroethylamine
  • N-(2,2,2-Trifluoroethyl)-1-propanamine hydrochloride

Uniqueness

N-Methyl-N-(2,2,2-trifluoroethyl)-sulfamide stands out due to its unique combination of a trifluoroethyl group and a sulfamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

1179101-90-6

Molecular Formula

C3H7F3N2O2S

Molecular Weight

192.16 g/mol

IUPAC Name

1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]ethane

InChI

InChI=1S/C3H7F3N2O2S/c1-8(11(7,9)10)2-3(4,5)6/h2H2,1H3,(H2,7,9,10)

InChI Key

YWJQBLHCEFWSDO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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